The Definitive Technical Guide to 2-(10-Hydroxydecyl)isoindoline-1,3-dione: Structural Profiling, Exact Mass Analysis, and Synthetic Workflows
The Definitive Technical Guide to 2-(10-Hydroxydecyl)isoindoline-1,3-dione: Structural Profiling, Exact Mass Analysis, and Synthetic Workflows
Executive Overview
In the rapidly evolving landscape of bioconjugation, targeted protein degradation (PROTACs), and antibody-drug conjugates (ADCs), the selection of an optimal linker is as critical as the choice of the active pharmacophores. 2-(10-Hydroxydecyl)isoindoline-1,3-dione (commonly known as 10-Phthalamido-1-decanol) serves as a highly versatile, bifunctional aliphatic building block. By masking a primary amine with a robust phthalimide group while exposing a reactive primary hydroxyl terminus, this molecule provides an orthogonal synthetic handle that allows researchers to build complex macromolecules with absolute regiocontrol.
This whitepaper provides an in-depth technical analysis of 2-(10-Hydroxydecyl)isoindoline-1,3-dione[1], detailing its exact mass calculations for mass spectrometry validation, its structural dynamics, and field-proven, self-validating protocols for its synthesis and downstream application.
Physicochemical Profiling & Exact Mass Analysis
When synthesizing complex bifunctional linkers, verifying the structural integrity of intermediates via High-Resolution Mass Spectrometry (HRMS) is paramount. The exact mass of 2-(10-Hydroxydecyl)isoindoline-1,3-dione is 303.1834 Da [2], a critical value for setting up precise LC-MS/MS inclusion lists.
Quantitative Data Summary
| Property | Value |
| IUPAC Name | 2-(10-Hydroxydecyl)isoindoline-1,3-dione |
| Common Synonyms | 10-Phthalamido-1-decanol; N-(10-hydroxydecyl)phthalimide[1] |
| CAS Registry Number | 161270-70-8[3] |
| Molecular Formula | C₁₈H₂₅NO₃[1] |
| Molecular Weight | 303.40 g/mol [1] |
| Monoisotopic Exact Mass | 303.1834 Da[2] |
| [M+H]⁺ Expected m/z | 304.1912 m/z |
| SMILES String | OCCCCCCCCCCN1C(=O)c2ccccc2C1=O[2] |
Causality in MS Profiling: The exact mass is derived from the monoisotopic masses of its constituent elements (C: 12.0000, H: 1.0078, N: 14.0031, O: 15.9949). In ESI+ (Electrospray Ionization), the molecule readily accepts a proton at the imide carbonyl or hydroxyl oxygen, making the 304.1912 m/z peak the primary diagnostic identifier during reaction monitoring.
Structural Dynamics & Chemical Reactivity
The utility of 2-(10-Hydroxydecyl)isoindoline-1,3-dione lies in its tripartite structure:
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The Isoindoline-1,3-dione (Phthalimide) Core: This acts as a sterically hindered, highly stable protecting group for the primary amine. It is completely orthogonal to acid-labile (Boc) and base-labile (Fmoc) protecting groups, surviving aggressive oxidative and alkylating conditions.
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The 10-Carbon Aliphatic Spacer: In PROTAC design, the linker length dictates the spatial orientation between the E3 ligase and the Protein of Interest (POI). A 10-carbon chain provides significant hydrophobic surface area and conformational flexibility, which is often required to achieve optimal ternary complex formation without inducing steric clashes.
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The Primary Hydroxyl Terminus: This is the site of active conjugation. It can be directly utilized in a to invert stereocenters on a target ligand, or it can be activated via mesylation/tosylation to serve as a powerful electrophile.
Synthetic Methodologies & Self-Validating Protocols
The following protocols are engineered as self-validating systems. Every step includes a diagnostic check to ensure the chemical transformation has occurred successfully before proceeding.
Protocol A: Gabriel Synthesis of the Linker
This protocol details the N-alkylation of potassium phthalimide using 10-bromo-1-decanol[4].
Reagents: 10-Bromo-1-decanol (1.0 eq), Potassium phthalimide (1.2 eq), Anhydrous DMF. Procedure:
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Reaction Initiation: Charge an oven-dried round-bottom flask with 10-bromo-1-decanol and anhydrous DMF. Add potassium phthalimide in one portion.
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Causality: DMF is a polar aprotic solvent that heavily solvates the potassium cation, leaving the phthalimide anion "naked" and highly nucleophilic, thus accelerating the Sₙ2 displacement of the bromide.
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Thermal Activation: Heat the mixture to 90°C under a nitrogen atmosphere for 4-6 hours.
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In-Process Validation (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: Hexane:EtOAc 7:3).
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Validation Check: The starting material will stain with KMnO₄ but is UV-inactive. The successful formation of the product is confirmed by the appearance of a new, strongly UV-active spot (due to the phthalimide aromatic ring) at a lower R_f value.
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Workup: Cool to room temperature, quench with ice water, and extract with Ethyl Acetate (3x). Wash the combined organic layers with 0.1 M NaOH.
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Causality: The NaOH wash is critical; it deprotonates and removes any unreacted phthalimide, preventing contamination in downstream steps.
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Purification: Dry over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography. Validate the final product via HRMS targeting the 304.1912 m/z peak.
Protocol B: Ing-Manske Deprotection (Hydrazinolysis)
Once the hydroxyl end has been conjugated to a target ligand, the phthalimide must be removed to reveal the primary amine for the final E3 ligase binder attachment.
Reagents: Hydrazine monohydrate (3.0 eq), Ethanol. Procedure:
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Reaction Initiation: Dissolve the phthalimide-conjugated intermediate in absolute ethanol. Add hydrazine monohydrate dropwise.
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Reflux: Heat the mixture to reflux for 2-4 hours.
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Causality: Hydrazine is a potent alpha-effect nucleophile. It attacks the imide carbonyls, forming a tetrahedral intermediate that irreversibly cyclizes into 2,3-dihydrophthalazine-1,4-dione (phthalhydrazide). This thermodynamic sink drives the reaction to 100% completion.
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Visual Validation: Cool the reaction to room temperature.
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Validation Check: A voluminous white precipitate will form. This is the phthalhydrazide byproduct. Its appearance is a direct, visual confirmation that the deprotection was successful.
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Isolation: Filter the precipitate through a Celite pad. Concentrate the filtrate, redissolve in Dichloromethane (DCM) to precipitate any residual byproduct, filter again, and concentrate to yield the free amine. Validate the presence of the free amine using a Ninhydrin stain (which will turn deep blue/purple).
Systems & Workflows
The following diagrams illustrate the logical flow of the chemical processes described above.
Fig 1: Synthesis and deprotection workflow of the phthalimide-protected decyl linker.
Fig 2: Stepwise PROTAC assembly utilizing the bifunctional nature of the decyl linker.
Comprehensive References
Sources
- 1. 2-(10-Hydroxydecyl)isoindoline-1,3-dione - Hohe reinheit | DE [georganics.sk]
- 2. Buy Online CAS Number 161270-70-8 - TRC - 10-Phthalamido-1-decanol | LGC Standards [lgcstandards.com]
- 3. CAS RN 161270-70-8 | Fisher Scientific [fishersci.pt]
- 4. 10-Phthalamido-1-decanol synthesis - chemicalbook [chemicalbook.com]
